molecular formula C12H19N B1526100 Methyl[2-methyl-2-(4-methylphenyl)propyl]amine CAS No. 1225515-12-7

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine

Cat. No.: B1526100
CAS No.: 1225515-12-7
M. Wt: 177.29 g/mol
InChI Key: COOJIICPCHDRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine is a chemical compound supplied for research and development purposes exclusively. This substance is part of a class of synthetic amines, which are of significant interest in various scientific fields. As a research chemical, its primary applications include use as an analytical reference standard in mass spectrometry and chromatography for method development and substance identification. Researchers also utilize this compound in investigative studies concerning the structure-activity relationships (SAR) of novel amine derivatives, helping to elucidate the impact of structural modifications on biological activity and physicochemical properties. It is strictly intended for in-vitro applications within controlled laboratory environments. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. All researchers handling this compound must adhere to their institution's safety protocols and applicable local and federal regulations.

Properties

IUPAC Name

N,2-dimethyl-2-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)12(2,3)9-13-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOJIICPCHDRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine, also known as 4-Methyl-2-methyl-2-(4-methylphenyl)propylamine, is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves alkylation reactions starting from readily available precursors. For example, 2-methyl-1-substituted-phenyl-2-propylamines can be synthesized through the alkylation of isobutyronitrile with benzyl chlorides, followed by hydrolysis and Curtius rearrangement to yield the desired amine . This method has been noted for its simplicity and safety, making it suitable for further pharmaceutical applications.

1. Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds similar to this compound may exhibit antioxidant and anti-inflammatory activities. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage linked to various diseases . Such activities suggest potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

3. Cytotoxicity and Cancer Research

In the context of cancer research, certain derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, modifications at specific positions on the phenyl ring have been linked to enhanced cytotoxicity through mechanisms such as disruption of microtubule polymerization and induction of apoptosis in tumor cells . The structure-activity relationship (SAR) studies indicate that lipophilicity and electronic properties of substituents significantly influence biological activity .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of indolyl-pyridinyl-propenones, revealing that specific substitutions led to increased cytotoxicity against glioblastoma cells. The findings highlighted that compounds with enhanced lipophilicity exhibited lower IC50 values, indicating potent anticancer activity at lower concentrations .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various aryl-substituted derivatives against resistant bacterial strains. The results showed that certain derivatives exhibited inhibition zones comparable to established antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections .

Data Tables

Compound Biological Activity IC50 (μM) Selectivity Index
This compoundAntioxidantN/AN/A
Derivative AAntimicrobial (S. aureus)22 mm inhibition zoneN/A
Derivative BCytotoxic (GBM cells)10 nMHigh

Scientific Research Applications

Medicinal Chemistry

Role as a β2-Adrenoceptor Agonist Precursor

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine serves as a crucial intermediate in the synthesis of β2-adrenoceptor agonists. These compounds are essential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis involves the alkylation of isobutyronitrile with substituted benzyl chlorides, leading to derivatives that exhibit agonistic activity at β2 receptors .

Case Study: Synthesis Pathway

StepDescription
1Alkylation of isobutyronitrile with benzyl chloride.
2Hydrolysis to yield the corresponding acid.
3Curtius rearrangement followed by catalytic hydrogenation to obtain the desired amine derivative.

This method has been noted for its simplicity and safety, making it suitable for large-scale production .

Organic Synthesis

Versatile Building Block

This compound acts as a versatile building block in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals. Its structural properties allow it to be modified to create a range of derivatives with potential biological activities.

Applications in Synthesis

  • Pharmaceuticals : Used to synthesize compounds with antihypertensive properties.
  • Agrochemicals : Serves as an intermediate in the production of herbicides and pesticides.

Biochemical Applications

Buffering Agent in Biological Studies

This compound is utilized as an organic buffer in biochemical assays and cell culture applications due to its ability to maintain pH stability in biological systems. The buffering capacity is crucial for experiments where pH fluctuations can affect enzyme activity or cellular metabolism.

Safety and Handling Considerations

This compound poses certain hazards, including severe skin burns and eye damage upon contact. Proper safety measures should be implemented when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols outlined by regulatory agencies .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for β2-adrenoceptor agonistsEffective synthesis pathway established
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsVersatile compound with multiple derivatives possible
Biochemical ApplicationsBuffering agent for biological assaysMaintains pH stability critical for enzyme activity
Safety ConsiderationsHazardous material with severe skin/eye effectsRequires PPE and adherence to safety protocols

Chemical Reactions Analysis

Alkylation and Quaternization

Methyl 2 methyl 2 4 methylphenyl propyl amine+CH3IQuaternary ammonium iodide\text{Methyl 2 methyl 2 4 methylphenyl propyl amine}+\text{CH}_3\text{I}\rightarrow \text{Quaternary ammonium iodide}

This reaction is less efficient than with primary/secondary amines, as noted in analogous systems .

Oxidation to N-Oxides

The compound undergoes oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding N-oxide :

R3N+H2O2R3N+O\text{R}_3\text{N}+\text{H}_2\text{O}_2\rightarrow \text{R}_3\text{N}^+-\text{O}^-

Such transformations are critical in modulating biological activity and solubility .

Acid-Base Reactions

As a tertiary amine, it acts as a weak base, forming water-soluble ammonium salts with strong acids (e.g., HCl):

R3N+HClR3NH+Cl\text{R}_3\text{N}+\text{HCl}\rightarrow \text{R}_3\text{NH}^+\text{Cl}^-

The pKa of analogous tertiary amines ranges between 9–11, depending on substituent effects .

Catalytic and Coordination Chemistry

The amine serves as a ligand in metal-catalyzed reactions. For example, in copper-catalyzed cross-couplings, tertiary amines stabilize metal intermediates . Its steric bulk may hinder coordination compared to smaller amines, but this property can enhance selectivity in asymmetric catalysis .

Comparative Reactivity with Analogues

Reaction TypeMethyl[2-methyl-2-(4-methylphenyl)propyl]aminePrimary/Secondary Amine Analogues
Alkylation Efficiency Low (steric hindrance)High
Oxidation to N-Oxide ModerateModerate
Basicity (pKa) ~9.5–10.5~10–11 (primary/secondary)
Coordination Ability Moderate (bulky ligand)High (small ligands)

Mechanistic Insights

  • Steric Effects : The neopentyl group impedes nucleophilic attack, favoring stepwise mechanisms in reactions like aminolysis .

  • Electronic Effects : The 4-methylphenyl group donates electrons via resonance, slightly increasing amine basicity compared to non-substituted aryl amines .

Comparison with Similar Compounds

Key Compounds

[(2-Methoxyphenyl)methyl][1-(4-methylphenyl)propan-2-yl]amine (4-MA-NBOMe) Structure: Features a 4-methylphenyl group and a methoxyphenyl substituent. Molecular Weight: 269.38 g/mol (C₁₈H₂₃NO). However, the larger aromatic system (2-methoxyphenyl) may reduce metabolic stability .

1-(4-Methoxyphenyl)propan-2-amine Structure: Simpler analog with a methoxy-substituted phenyl ring and a shorter aliphatic chain. Molecular Weight: 165.23 g/mol (C₁₀H₁₅NO). Comparison: The absence of branching and a smaller aromatic group result in lower steric hindrance, possibly increasing receptor-binding affinity in neurological applications (e.g., as a serotonin receptor ligand) .

Branched Aliphatic Amines with Aromatic Substituents

Key Compounds

[1-(4-Chlorophenyl)ethyl][2-(dimethylaminomethyl)-2-methylpropyl]amine Structure: Contains a 4-chlorophenyl group and a dimethylamino branch. Molecular Weight: 295.85 g/mol (C₁₅H₂₂ClN₂). Comparison: The chlorine atom introduces electron-withdrawing effects, which could enhance binding to electron-rich biological targets. The dimethylamino group increases basicity compared to the reference compound’s methyl-substituted amine .

N,N-Bis(alkanol)amine Aryl Esters (e.g., Derivatives from ) Structure: Branched alkanol chains combined with aromatic esters. Comparison: The hydroxyl groups in these esters improve water solubility, contrasting with the reference compound’s lipophilic profile. These derivatives are designed as multidrug resistance (MDR) modulators, leveraging their amphiphilic nature to interact with cell membranes .

Heterocyclic and Hybrid Compounds

Key Compounds

[2-(Dimethylamino)-2-methylpropyl][5-(4-fluorophenyl)furan-2-ylmethyl]amine Structure: Fluorophenyl-furan hybrid with dimethylamino branching. Molecular Weight: 314.39 g/mol (C₁₇H₂₃FN₂O). Comparison: The fluorophenyl group enhances metabolic stability via reduced oxidative metabolism.

Methylnitroimidazole-Chloroquinoline Hybrids () Structure: Combines nitroimidazole and chloroquinoline moieties. Comparison: These hybrids exhibit antiplasmodial activity, leveraging the nitroimidazole’s redox properties. Unlike the reference compound, their activity depends on the nitro group’s ability to generate cytotoxic radicals .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl[2-methyl-2-(4-methylphenyl)propyl]amine C₁₃H₂₁N 191.31 4-Methylphenyl, branched propyl High lipophilicity, stereoisomerism
4-MA-NBOMe C₁₈H₂₃NO 269.38 4-Methylphenyl, 2-methoxyphenyl Enhanced polarity, serotonin activity
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 4-Methoxyphenyl Lower steric hindrance, CNS activity
[1-(4-Chlorophenyl)ethyl]amine derivative C₁₅H₂₂ClN₂ 295.85 4-Chlorophenyl, dimethylamino Electron-withdrawing effects

Research Findings and Implications

  • Aromatic Substitutions : Para-methyl groups (as in the reference compound) enhance lipophilicity and membrane permeability, whereas meta-substituted derivatives (e.g., ’s BF421-4) exhibit altered metabolic pathways due to steric shielding .
  • Biological Activity: Hybrid compounds (e.g., nitroimidazole-chloroquinolines) prioritize redox-active groups for therapeutic action, unlike the reference compound’s likely role as a structural scaffold .

Preparation Methods

Stepwise Preparation Method from Substituted Benzyl Chloride and Isobutyronitrile

A patented method outlines a four-step synthesis involving:

  • Step 1: Formation of 2-methyl-1-substituted phenyl-2-butyronitrile

    • React substituted benzyl chloride (or bromide/alcohol) with isobutyronitrile in the presence of an organic base at low temperatures (-78°C to 0°C).
    • Organic bases include lithium diisopropylamide, n-butyllithium, lithium hexamethyldisilazane, or sodium hydride.
    • Preferred molar ratio of benzyl chloride to isobutyronitrile is 1:1 to 1:3.
  • Step 2: Conversion to 2-methyl-1-substituted phenyl-2-butyric acid

    • React the nitrile intermediate with a base at elevated temperatures (80°C to 220°C) in a suitable solvent.
  • Step 3: Formation of carbamic acid benzyl ester intermediate

    • This step involves esterification or carbamate formation, preparing the molecule for amine generation.
  • Step 4: Catalytic reduction to the target amine

    • Under catalyst presence at room temperature, the carbamic acid benzyl ester is converted to 2-methyl-1-substituted phenyl-2-propylamine.
    • Solvents such as methanol, ethanol, tetrahydrofuran, or toluene are used.

This method is versatile, allowing variation in the substituent R on the phenyl ring (e.g., hydrogen, methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, halogens) to yield various derivatives of the target amine.

Alternative Synthetic Routes Involving Phenylpropylmethyl Carbamates and Hydrolysis

Another method involves:

  • Preparation of alkyl/aryl 3-(2-methylphenoxy)-3-phenylpropylmethyl carbamates.
  • Hydrolysis of these carbamates with alkali metal hydroxides (e.g., KOH, NaOH, LiOH) in solvents like dimethyl sulfoxide (DMSO).
  • Subsequent conversion to the hydrochloride salt of the amine by reaction with hydrochloric acid.
  • This method includes racemization steps to improve yield and purity of the desired enantiomer.
  • Reaction conditions include stirring at low temperatures (0-10°C) followed by gradual heating to room temperature.
  • Purification involves solvent extraction, crystallization, and recrystallization steps using solvents such as chloroform, acetone, toluene, and ethyl methyl ketone.

This approach is more complex but allows for stereochemical control and high purity of the final product.

Catalytic Dehydration and Hydrogenation Routes

A more general approach to related amines such as 2-methyl-1-propanamine involves:

  • Catalytic dehydration of isobutanol with ammonia, producing a mixture of primary, secondary, and tertiary amines.
  • Control of reaction conditions (ratio of alcohol to ammonia, catalyst choice) allows for selective production of desired amines.
  • Alternatively, catalytic hydrogenation of isobutyraldehyde with ammonia can yield the amine.
  • Another variation uses bromoisobutane and p-toluenesulfonamide with ethanol alkali solution under reflux, followed by crystallization and neutralization to isolate the amine derivative.

Though these methods are more general for related amines, they provide insight into catalytic and condensation strategies applicable to substituted phenylpropylamines.

Comparative Data Table of Preparation Methods

Preparation Step Key Reagents/Conditions Solvents Temperature Range Catalysts/Bases Yield & Notes
Step 1 (Nitrile formation) Substituted benzyl chloride + isobutyronitrile THF, toluene, methanol, ethanol -78°C to 0°C Lithium diisopropylamide, n-butyllithium, sodium hydride Molar ratio 1:1-3; organic base critical for high yield
Step 2 (Acid formation) Nitrile + base Solvent (unspecified) 80°C to 220°C Base (e.g., alkali) Converts nitrile to acid intermediate
Step 3 (Carbamate formation) Acid intermediate + phenyl chloroformate Methanol, ethanol ~80°C Catalyst for esterification Prepares for amine formation
Step 4 (Amine formation) Carbamate ester + catalyst Methanol, ethanol, THF, toluene Room temperature Catalyst (unspecified) Final amine product, mild conditions
Hydrolysis & racemization Carbamate + KOH/NaOH in DMSO DMSO, toluene 0-100°C Alkali metal hydroxides Enhances yield and purity; stereochemical control
Catalytic dehydration Isobutanol + ammonia - Elevated temperature Catalysts for dehydration Produces mixed amines; reaction conditions control selectivity
Catalytic hydrogenation Isobutyraldehyde + ammonia - Elevated temperature Hydrogenation catalyst Alternative route for primary amines

Research Findings and Practical Considerations

  • The use of strong organic bases like lithium diisopropylamide at low temperatures is essential for the selective formation of the nitrile intermediate without side reactions.
  • High-temperature base-catalyzed hydrolysis converts nitriles efficiently to acids, which are key intermediates for carbamate formation.
  • Catalytic reduction at room temperature avoids harsh conditions, preserving sensitive substituents on the phenyl ring.
  • Solvent choice (methanol, ethanol, THF, toluene) influences reaction rates and product solubility, impacting yield and purity.
  • Racemization techniques in hydrolysis steps improve the yield of the desired enantiomer, important for pharmaceutical applications.
  • Catalytic dehydration and hydrogenation routes offer industrial scalability but may require extensive purification due to mixed amine products.

Q & A

Q. What are the recommended synthetic routes for Methyl[2-methyl-2-(4-methylphenyl)propyl]amine, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with 4-methylbenzaldehyde. Key steps include:

  • Reductive amination : Reacting 4-methylbenzaldehyde with a branched amine precursor (e.g., 2-methylpropylamine) using sodium cyanoborohydride as a reducing agent in methanol or ethanol .
  • Alkylation : Introducing the methyl group via methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Critical parameters : Temperature control (0–20°C for exothermic steps), solvent polarity, and stoichiometric ratios of reactants.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. ORTEP-3 (Windows GUI) generates thermal ellipsoid plots to visualize bond angles and torsional strain .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm methyl group integration (δ 1.2–1.4 ppm for aliphatic CH₃, δ 2.3 ppm for aromatic CH₃) and amine proton shifts (δ 1.0–2.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 204.2 (C₁₃H₂₁N) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • GHS classification : Acute toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats .
  • First aid : Immediate rinsing with water for eye/skin contact (15+ minutes). Activated charcoal for accidental ingestion .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent amine oxidation .

Q. Which analytical techniques are most reliable for assessing purity and stability?

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • TGA/DSC : Monitor decomposition temperatures (>200°C indicative of thermal stability) .
  • Karl Fischer titration : Measure residual water content (<0.5% for hygroscopic amines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., imine formation in reductive amination) .
  • Cross-validation : Compare crystallization solvents (e.g., ethanol vs. acetone) to address discrepancies in purity-adjusted yields .

Q. What computational modeling approaches are effective for predicting reactivity and stereoelectronic effects?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilicity of the amine group .
  • Molecular docking : Screen for potential biological targets (e.g., GPCRs) using AutoDock Vina and PubChem bioactivity data .
  • AI-driven synthesis planning : Tools like Synthia or BenchChem’s AI platform propose alternative pathways for challenging steps .

Q. How can the biological activity of this compound be systematically investigated?

  • In vitro assays :
    • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric kits .
    • Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • ADMET profiling : Predict blood-brain barrier penetration (SwissADME) and hepatotoxicity (ProTox-II) .

Q. What strategies optimize solvent effects and regioselectivity in derivatization reactions?

  • Green solvent screening : Compare cyclopentyl methyl ether (CPME) vs. THF for SN2 reactions to minimize byproducts .
  • Directed lithiation : Use LDA/TMEDA in hexane to selectively deprotonate the benzylic position for functionalization .
  • Microwave-assisted synthesis : Reduce reaction times for amide coupling (e.g., HATU-mediated reactions in DMF) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl[2-methyl-2-(4-methylphenyl)propyl]amine
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Methyl[2-methyl-2-(4-methylphenyl)propyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.